molecular formula C19H15ClN4O2S B14108971 (2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14108971
M. Wt: 398.9 g/mol
InChI Key: VQODZCKKPIYJAA-IWIPYMOSSA-N
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Description

(E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Subsequently, the chlorophenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group.

Uniqueness

(E)-N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

(2Z)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H15ClN4O2S/c1-25-17-8-3-12(9-18(17)26-2)16-11-27-19(22-16)15(10-21)24-23-14-6-4-13(20)5-7-14/h3-9,11,23H,1-2H3/b24-15-

InChI Key

VQODZCKKPIYJAA-IWIPYMOSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)Cl)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)OC

Origin of Product

United States

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